2-Hexyl-2-methyloxirane

Description

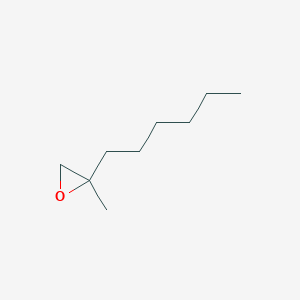

Structure

3D Structure

Properties

CAS No. |

6924-86-3 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-hexyl-2-methyloxirane |

InChI |

InChI=1S/C9H18O/c1-3-4-5-6-7-9(2)8-10-9/h3-8H2,1-2H3 |

InChI Key |

WCFNPAFDSAVSOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(CO1)C |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 Hexyl 2 Methyloxirane

Established Synthetic Routes to Oxirane Scaffolds Relevant to 2-Hexyl-2-methyloxirane

The most common and direct methods for synthesizing this compound involve the creation of the oxirane ring from a suitable precursor. These methods are well-established and widely used for a variety of epoxide syntheses.

The direct epoxidation of an alkene is a primary method for forming oxiranes. For this compound, the logical olefin precursor is 2-methyl-1-octene (B165369). This reaction involves the addition of a single oxygen atom across the double bond of the alkene.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The reaction is typically carried out in an inert solvent like dichloromethane. The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond in a concerted mechanism, resulting in the formation of the epoxide and the corresponding carboxylic acid as a byproduct. youtube.com The reaction is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.

Other oxidizing agents can also be employed, including hydrogen peroxide in the presence of a metal catalyst. organic-chemistry.org For instance, manganese and rhenium-based catalysts have been shown to be effective for the epoxidation of various alkenes with aqueous hydrogen peroxide. organic-chemistry.org The use of hydrogen peroxide is advantageous as its only byproduct is water, making it a "greener" oxidant. organic-chemistry.org

Table 1: Common Reagents for Epoxidation of 2-Methyl-1-octene

| Reagent | Typical Conditions | Byproduct |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | meta-Chlorobenzoic acid |

| Hydrogen Peroxide (H₂O₂) / Metal Catalyst | Various, e.g., MnSO₄/bicarbonate | Water (H₂O) |

| Methyltrioxorhenium (MTO) / H₂O₂ | With pyridine (B92270) or 3-cyanopyridine | Water (H₂O) |

This table presents a summary of common reagents and conditions for the epoxidation reaction.

An alternative, two-step approach to synthesizing epoxides is through the formation and subsequent cyclization of a halohydrin. youtube.com For this compound, this process would begin with the reaction of 2-methyl-1-octene with a halogen (like bromine or chlorine) in the presence of water. youtube.com This reaction forms a halohydrin, specifically 1-halo-2-methyloctan-2-ol.

In the second step, the halohydrin is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). youtube.comyoutube.com The base deprotonates the hydroxyl group to form an alkoxide ion. youtube.com This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the halogen. youtube.com This intramolecular SN2 reaction displaces the halide ion and closes the three-membered ring, forming the desired epoxide, this compound. youtube.comyoutube.com This intramolecular version of the Williamson ether synthesis is a reliable method for forming cyclic ethers, including epoxides. youtube.com

The stereochemistry of this reaction is well-defined. The initial halohydrin formation proceeds via an anti-addition, and the subsequent SN2 cyclization occurs with an inversion of configuration at the carbon bearing the halogen, leading to a specific stereochemical outcome in the final epoxide. youtube.com

The intramolecular cyclization of a halohydrin is a specific example of the broader Williamson ether synthesis, which forms an ether from an organohalide and an alkoxide. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com This reaction's intramolecular variant is particularly efficient for forming small rings like epoxides. libretexts.org

Other related ring-forming reactions can also be considered. The Johnson–Corey–Chaykovsky reaction provides a method to generate epoxides from carbonyl compounds (ketones or aldehydes) and sulfonium (B1226848) ylides. wikipedia.org In the context of this compound, one could envision starting with 2-octanone. The reaction with a sulfonium ylide, such as dimethylsulfonium methylide, would involve the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular displacement of dimethyl sulfide (B99878) to form the oxirane ring.

Another classic method is the Darzens condensation, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). While not a direct route to this compound, it represents another class of ring-forming condensation reactions that produce epoxide structures. wikipedia.org

Enantioselective Synthesis Strategies for Chiral Oxiranes, Including this compound

This compound possesses a chiral center at the C2 position. Therefore, the synthesis of enantiomerically pure or enriched samples is of significant interest. This is achieved through asymmetric synthesis, which uses chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Asymmetric epoxidation is a powerful tool for producing chiral epoxides from prochiral alkenes. wikipedia.org Several named reactions are prominent in this field, although their applicability can depend on the substitution pattern of the alkene.

Jacobsen-Katsuki Epoxidation : This method typically employs a chiral manganese-salen complex as the catalyst and is effective for the epoxidation of cis-disubstituted and some trisubstituted olefins. wikipedia.orggoogle.com

Shi Epoxidation : This method utilizes a chiral ketone, often derived from fructose, to generate a chiral dioxirane (B86890) in situ using Oxone (potassium peroxymonosulfate) as the primary oxidant. wikipedia.org It is particularly effective for the asymmetric epoxidation of trans-disubstituted and trisubstituted alkenes, making it a potentially suitable method for the enantioselective synthesis of this compound from 2-methyl-1-octene. organic-chemistry.orgnih.gov

The development of new chiral catalysts is an active area of research. For example, chiral CpxRhIII catalysts have been developed for kinetic resolutions, demonstrating the ongoing effort to create tailored catalysts for specific asymmetric transformations. rsc.org

Table 2: Key Asymmetric Epoxidation Methods

| Method | Catalyst Type | Typical Substrate |

| Sharpless Epoxidation | Titanium-tartrate complex | Allylic alcohols |

| Jacobsen-Katsuki Epoxidation | Chiral Manganese-salen complex | cis-Disubstituted alkenes |

| Shi Epoxidation | Chiral ketone (e.g., fructose-derived) | trans-Disubstituted and trisubstituted alkenes |

This table summarizes prominent methods for asymmetric epoxidation and their typical substrates.

An alternative strategy to access chiral epoxides involves the enantioselective synthesis of a chiral precursor, which is then converted to the epoxide. A key precursor for this compound is a chiral halohydrin.

This can be achieved by the enantioselective reduction of an α-haloketone. For this specific target, the precursor would be 1-chloro-2-octanone. The reduction of the ketone functionality to a secondary alcohol can be controlled using chiral reducing agents or catalysts. One of the most effective methods for this is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst in combination with a borane (B79455) source. nih.gov This reaction can produce chiral secondary alcohols with high enantiomeric purity. youtube.com

Chiral Pool Derived Synthetic Pathways for Substituted Oxiranes

The chiral pool, which consists of readily available, enantiomerically pure compounds from natural sources like amino acids, sugars, and terpenes, provides a powerful strategy for asymmetric synthesis. researchgate.net This approach leverages the inherent chirality of the starting material, which can be transferred through a series of reactions to the target molecule, including substituted oxiranes. The use of the chiral pool can be more efficient than creating chirality from achiral precursors. researchgate.net

One of the most notable methods in this category is the Sharpless asymmetric epoxidation, which utilizes a titanium isopropoxide catalyst in conjunction with a chiral tartrate ester, typically diethyl tartrate (DET), to epoxidize allylic alcohols with high enantioselectivity. mdpi.com The predictability of the stereochemical outcome based on the chirality of the DET used makes this a robust method. mdpi.com While this method is specific to allylic alcohols, it exemplifies the principle of using chiral pool-derived reagents to control the stereochemistry of an epoxidation.

For non-allylic, unfunctionalized alkenes such as the precursor to this compound, the direct application of Sharpless epoxidation is not feasible. However, the principles of chiral pool synthesis can be extended through the use of catalysts or auxiliaries derived from natural products. For instance, carbohydrate-derived moieties can be incorporated into ligands for metal catalysts, inducing asymmetry in the epoxidation of unfunctionalized alkenes. nih.gov Salen-Mn(III) complexes bearing carbohydrate units have been shown to exhibit an asymmetric inducing effect in such reactions. nih.gov

Furthermore, terpenes, another major component of the chiral pool, can serve as starting materials for the synthesis of chiral catalysts or can be chemically modified to create chiral building blocks. researchgate.net For example, diisopinocampheylborane, derived from the terpene α-pinene, is a well-established chiral reagent for asymmetric synthesis. researchgate.net The development of catalysts derived from these abundant natural sources for the epoxidation of simple alkenes remains an active area of research.

Organocatalysis in Enantioselective Oxirane Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for enantioselective synthesis, including the formation of epoxides. libretexts.org This approach avoids the use of potentially toxic and expensive metals. For the enantioselective epoxidation of unfunctionalized alkenes, including trisubstituted ones, several organocatalytic systems have been developed.

Chiral ketones have proven to be effective catalysts for the epoxidation of a wide range of alkenes. libretexts.org A notable example is the fructose-derived ketone developed by the Shi group, which generates a chiral dioxirane in situ from an oxidant like Oxone (potassium peroxomonosulfate). libretexts.org This catalyst has demonstrated high enantioselectivity for various trisubstituted alkenes. libretexts.org

Another successful class of organocatalysts are iminium salts derived from chiral amines. princeton.edu These catalysts can activate α,β-unsaturated aldehydes towards epoxidation. libretexts.org For instance, chiral pyrrolidine (B122466) derivatives can catalyze the epoxidation of α,β-unsaturated aldehydes with hydrogen peroxide, affording the corresponding epoxides with high diastereo- and enantioselectivity. libretexts.org While the direct precursor to this compound is not an α,β-unsaturated aldehyde, these systems demonstrate the potential of organocatalysis in asymmetric epoxidation.

The Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes, is a highly effective method for the asymmetric epoxidation of cis-disubstituted and trisubstituted alkenes. libretexts.orgrsc.org Although metal-based, the principles of catalyst design and the study of its application to various alkene substitution patterns are highly relevant. These catalysts have been shown to provide high yields and enantiomeric excesses for the epoxidation of trisubstituted alkenes. researchgate.net

The table below summarizes the performance of various organocatalytic and related systems in the epoxidation of trisubstituted alkenes, providing an indication of the potential for the synthesis of enantiomerically enriched this compound.

| Catalyst/Method | Substrate Type | Oxidant | Enantiomeric Excess (ee) | Reference |

| Chiral Mn-salen (Jacobsen-Katsuki) | Trisubstituted Alkenes | NaOCl | 88-95% | libretexts.org |

| Shi's Fructose-Derived Ketone | Trisubstituted Alkenes | Oxone | High | libretexts.org |

| Chiral Pyrrolidine | α,β-Unsaturated Aldehydes | H₂O₂ | High | libretexts.org |

| Chiral Dimeric Salen-Mn Complexes | Non-functionalized Alkenes | NaOCl | up to >99% | nirmauni.ac.in |

Advanced Techniques and Conditions in Oxirane Synthesis

To enhance the efficiency, safety, and environmental friendliness of oxirane synthesis, several advanced techniques and reaction conditions have been developed. These methodologies are applicable to the synthesis of a broad range of epoxides, including this compound.

High-Pressure Reaction Environments for Oxirane Formation

While high-pressure conditions are not universally required for epoxidation, they can offer advantages in certain systems, particularly when dealing with gaseous alkenes or when aiming to enhance reaction rates. For the epoxidation of lower olefins, high-pressure conditions can be employed to increase the concentration of the alkene in the liquid phase, thereby accelerating the reaction. However, for a liquid alkene precursor to this compound, the primary benefits of high pressure would be to potentially increase reaction rates and influence selectivity, although this is less commonly explored than other methods. It is more common to circumvent elevated pressures to avoid the associated engineering challenges and costs. researchgate.net

Flow Chemistry Protocols in Oxirane Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for epoxidation reactions. qub.ac.uknih.govnih.govqub.ac.ukresearchgate.netvapourtec.com These benefits include enhanced safety due to the small reaction volumes, precise control over reaction parameters such as temperature and residence time, and improved scalability. qub.ac.uk

A continuous flow process for the epoxidation of alkenes using a homogeneous manganese catalyst has been developed. qub.ac.uknih.govnih.govqub.ac.ukresearchgate.netvapourtec.com In this system, peracetic acid can be generated in situ and immediately used in the epoxidation step, which mitigates the hazards associated with the storage and handling of this highly reactive oxidant. qub.ac.uk This methodology has been successfully applied to a range of alkenes, demonstrating its potential as a scalable and sustainable route to epoxides. qub.ac.uk

The following table presents data from a study on the continuous flow epoxidation of 1-octene, a terminal alkene, which illustrates the principles and potential of this technology for the synthesis of other aliphatic epoxides.

| Substrate | Catalyst Loading (mol%) | Conversion (%) | Epoxide Yield (%) | Reference |

| 1-Octene | 0.4 | 85 | 63 | acs.org |

| 1-Octene | Not specified | 83 | 61 | acs.org |

Heterogeneous catalysts, such as titanium silicalite-1 (TS-1), have also been employed in fixed-bed flow reactors for the continuous synthesis of epoxides using hydrogen peroxide as the oxidant. researchgate.net This approach allows for the easy separation of the catalyst from the product stream and continuous operation.

Solvent-Free and Environmentally Conscious Epoxidation Methodologies

Developing environmentally benign epoxidation methods is a major goal in green chemistry. This often involves the use of safer oxidants like hydrogen peroxide, whose only byproduct is water, and minimizing or eliminating the use of organic solvents. mdpi.comnih.gov

Solvent-free epoxidation reactions have been successfully carried out using various catalytic systems. rsc.orgresearchgate.netnih.gov For example, a tungsten-based polyoxometalate catalyst has been used for the solvent-free epoxidation of biorenewable terpene substrates with aqueous hydrogen peroxide. rsc.org This protocol has been scaled up for the production of several epoxides on a multigram scale, demonstrating its practical utility. rsc.org

Heterogenized catalysts, where the active catalytic species is supported on a solid material, are particularly advantageous for environmentally conscious processes as they can be easily recovered and reused. researchgate.netnih.gov A silica-supported hydrazone-dioxidotungsten(VI) coordination compound has been shown to be an effective and selective catalyst for the solvent-free epoxidation of olefins with hydrogen peroxide. nih.gov

The table below provides an example of a solvent-free epoxidation of methyl oleate, showcasing the high conversions and selectivities that can be achieved under these environmentally friendly conditions.

| Catalyst | Oxidant | Reaction Conditions | Conversion (%) | Epoxide Yield (%) | Reference |

| Tungsten-based ("Tetrakis") | H₂O₂/Air | Solvent-free, 313 K | High | 95.0 | researchgate.net |

| Silica-supported hydrazone-dioxidotungsten(VI) | H₂O₂ | Solvent-free, 70 °C | High | Not specified | nih.gov |

Reaction Pathways and Mechanistic Investigations of 2 Hexyl 2 Methyloxirane

Ring-Opening Reactions of 2-Hexyl-2-methyloxirane

The cleavage of one of the carbon-oxygen bonds in the epoxide ring is the characteristic reaction of this compound. These reactions can be broadly categorized into nucleophilic and electrophilic (acid-catalyzed) processes, with the reaction conditions determining the mechanistic pathway and the ultimate structure of the product.

In neutral or basic conditions, the ring-opening of this compound is dominated by the attack of a nucleophile. The high ring strain of the epoxide makes it susceptible to cleavage even by bases, a reactivity not observed in larger, less strained cyclic ethers. libretexts.org These reactions generally proceed through an SN2 mechanism, where the nucleophile directly attacks one of the electrophilic carbons of the epoxide, causing the simultaneous breaking of the C-O bond. csbsju.edu

The ring-opening of an unsymmetrical epoxide like this compound by a strong nucleophile is a regioselective process. The nucleophilic attack occurs predominantly at the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the two potential sites of attack are the secondary carbon (C3) and the quaternary, more substituted carbon (C2). Due to the steric bulk of the hexyl and methyl groups on C2, strong nucleophiles will preferentially attack the secondary carbon. This preference is a classic example of steric effects governing the outcome of an SN2 reaction. chemistrysteps.com

The stereochemistry of this process is also well-defined. The nucleophilic attack occurs from the side opposite to the oxygen atom of the epoxide ring, leading to an inversion of configuration at the carbon atom being attacked. chemistrysteps.comchemistrysteps.com This "backside attack" results in the formation of products with a trans or anti relationship between the incoming nucleophile and the newly formed hydroxyl group. chemistrysteps.com

Table 1: Factors Influencing Regioselectivity in Nucleophilic Ring-Opening of this compound

| Factor | Influence on Site of Attack | Predominant Mechanism |

|---|---|---|

| Steric Hindrance | Attack is favored at the less substituted (secondary) carbon. | SN2 |

| Nucleophile Strength | Strong nucleophiles (e.g., Grignard reagents, alkoxides) follow steric control. | SN2 |

| Electronic Effects | Minimal influence under basic/neutral conditions compared to steric effects. | SN2 |

Organometallic compounds such as organolithium and Grignard reagents are potent carbon-based nucleophiles that readily react with epoxides. libretexts.orgmasterorganicchemistry.com These reactions are synthetically valuable as they result in the formation of a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org The reaction of this compound with these reagents follows the SN2 pathway, with the nucleophilic carbon of the organometallic reagent attacking the less substituted secondary carbon of the epoxide ring. masterorganicchemistry.comlibretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. masterorganicchemistry.com

For instance, the reaction with butylmagnesium bromide would yield 2-methyl-2-hexyldecan-3-ol. A specific documented reaction involves the use of a selenomethyllithium reagent, which opens the this compound ring at the less hindered position as a key step in the synthesis of oxetanes. acs.org

Table 2: Predicted Products from the Reaction of this compound with Carbon Nucleophiles

| Nucleophile | Reagent Example | Predicted Major Product (after workup) |

|---|---|---|

| Organolithium | n-Butyllithium | 2-Methyldecan-2-ol |

| Grignard Reagent | Ethylmagnesium Bromide | 2-Methylnonan-2-ol |

Amines are effective nitrogen-based nucleophiles that open epoxide rings to produce synthetically and biologically important amino alcohols. researchgate.net The reaction of this compound with a primary or secondary amine proceeds via an SN2 mechanism. The amine attacks the less substituted carbon of the epoxide, leading to the formation of a 1-amino-2-alkanol derivative. For example, reaction with ammonia would yield 1-amino-2-methyl-2-octanol. The reaction rate and outcome can be influenced by steric hindrance from both the epoxide and the amine nucleophile. researchgate.net

Epoxides can serve as precursors for the synthesis of larger heterocyclic rings, such as oxetanes (four-membered ethers). beilstein-journals.org A specific method for the ring-expansion of this compound to an oxetane has been reported. acs.org This transformation is a multi-step process that begins with the nucleophilic ring-opening of the epoxide.

The key steps are:

Nucleophilic Opening: this compound is treated with a selenomethyllithium reagent. The nucleophile attacks the less hindered secondary carbon to yield a hydroxyselenide intermediate. acs.org

Functional Group Conversion: The resulting hydroxyl group is converted into a better leaving group, typically a halide.

Intramolecular Cyclization: The intermediate is then treated with a base, such as potassium tert-butoxide (KOtBu), which facilitates an intramolecular SN2 reaction. The alkoxide formed deprotonation of the original hydroxyl group displaces the halide, leading to the formation of the four-membered oxetane ring. acs.org

This pathway provides a method to convert the three-membered epoxide ring into a four-membered oxetane ring, demonstrating the synthetic utility of controlled epoxide ring-opening reactions.

Under acidic conditions, the mechanism of epoxide ring-opening changes significantly. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst, which makes the oxygen a much better leaving group (a neutral alcohol instead of an alkoxide). chemistrysteps.com This protonation enhances the electrophilicity of the ring carbons.

For an unsymmetrical epoxide like this compound, the subsequent nucleophilic attack exhibits a regioselectivity opposite to that observed under basic conditions. chemistrysteps.comchemistrysteps.com The nucleophile preferentially attacks the more substituted carbon atom—in this case, the quaternary carbon. chemistrysteps.comoregonstate.edu

This preference is explained by electronic effects. In the protonated epoxide, the transition state for ring-opening has considerable SN1 character. A partial positive charge develops on the carbon atoms as the C-O bond begins to break. The quaternary carbon can stabilize this developing positive charge more effectively than the secondary carbon due to the electron-donating effects of the alkyl groups (methyl and hexyl). chemistrysteps.comoregonstate.edu Therefore, even though this carbon is more sterically hindered, it is the more electronically favored site for attack by weaker nucleophiles like water, alcohols, or halides. chemistrysteps.comyoutube.com The stereochemical outcome is still an inversion of configuration at the site of attack. youtube.com

Table 3: Regioselectivity of Ring-Opening for this compound

| Reaction Condition | Site of Nucleophilic Attack | Rationale | Product Type (e.g., with H₂O/H⁺) |

|---|---|---|---|

| Basic/Neutral (SN2) | Less substituted (Secondary) Carbon | Steric Dominance chemistrysteps.com | 2-Methyloctane-1,2-diol |

| Acidic (SN1-like) | More substituted (Quaternary) Carbon | Electronic Dominance (Carbocation Stability) chemistrysteps.comoregonstate.edu | 2-Methyloctane-1,2-diol |

Note: In the case of hydrolysis, both acidic and basic conditions ultimately yield the same constitutional isomer, 2-methyloctane-1,2-diol, although through different mechanistic pathways and initial points of attack.

Influence of Substituent Effects on Ring-Opening Regio- and Stereochemistry

The ring-opening of unsymmetrical epoxides, such as this compound, is a synthetically important transformation, and the regioselectivity of this reaction is highly dependent on the nature of the substituents on the epoxide ring and the reaction conditions (acidic, basic, or neutral). chemistrysteps.comlibretexts.org Substituent effects, which can be broadly categorized as electronic and steric, play a crucial role in determining which carbon atom of the epoxide ring is attacked by a nucleophile. oregonstate.eduyoutube.com

Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. jsynthchem.comrsc.org In this scenario, the nucleophile attacks the sterically less hindered carbon atom. libretexts.orgyoutube.com For this compound, the two carbons of the oxirane ring are a tertiary carbon (C2, bonded to the hexyl and methyl groups) and a primary carbon (C3, bonded to two hydrogen atoms). Due to the significant steric bulk of the hexyl and methyl groups, the primary carbon (C3) is much more accessible to nucleophilic attack. Therefore, under basic or neutral conditions, the reaction overwhelmingly favors the formation of the product resulting from attack at the less substituted carbon.

Under acidic conditions, the mechanism of ring-opening becomes more complex and can exhibit SN1-like character. jsynthchem.commasterorganicchemistry.com The epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com This protonation leads to a partial positive charge on the adjacent carbon atoms. youtube.com The stability of this partial positive charge is influenced by the electronic effects of the substituents. Alkyl groups, such as the hexyl and methyl groups on C2 of this compound, are electron-donating and can stabilize a positive charge through inductive effects and hyperconjugation. oregonstate.edu Consequently, the tertiary carbon (C2) can better support the developing positive charge in the transition state. youtube.com This electronic stabilization often directs the nucleophile to attack the more substituted carbon, despite it being sterically more hindered. chemistrysteps.comyoutube.com

The interplay between steric and electronic effects is a key determinant of regioselectivity. chemistrysteps.com For epoxides with primary and secondary carbons, steric effects typically dominate even under acidic conditions, leading to attack at the less substituted carbon. chemistrysteps.com However, the presence of a tertiary carbon, as in this compound, significantly enhances the electronic stabilization, often making the attack at the more substituted carbon competitive or even dominant, depending on the specific nucleophile and reaction conditions. youtube.comvu.nl

The stereochemistry of the ring-opening reaction is also a critical aspect. For both acidic and basic pathways, the reaction generally proceeds with inversion of configuration at the center of nucleophilic attack, consistent with an SN2-type mechanism. chemistrysteps.comyoutube.com This results in an anti-relationship between the incoming nucleophile and the hydroxyl group formed from the epoxide oxygen.

A summary of the expected regiochemical outcomes for the ring-opening of this compound is presented in the table below.

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Major Product Type |

| Basic/Neutral | SN2 | Less substituted carbon (C3) | Primary alcohol |

| Acidic | SN1-like | More substituted carbon (C2) | Tertiary alcohol |

Carbonylation Reactions of this compound

The carbonylation of epoxides, including this compound, represents a powerful synthetic methodology for the introduction of a carbonyl group and the formation of valuable four-membered heterocyclic compounds known as β-lactones. researchgate.netcornell.edu These reactions are typically catalyzed by transition metal complexes.

Regioselective Conversion to β-Lactones

The carbonylation of this compound can be achieved with high regioselectivity using catalysts such as those composed of a Lewis acid and a cobalt tetracarbonyl anion ([Co(CO)₄]⁻). nih.gov In these reactions, carbon monoxide is inserted into one of the carbon-oxygen bonds of the epoxide ring. For unsymmetrical epoxides like this compound, the regioselectivity of this insertion is a critical factor.

Research has shown that the carbonylation of terminal epoxides, which have one substituent on one of the epoxide carbons, proceeds with high regioselectivity, with the carbonyl group being inserted at the less substituted carbon-oxygen bond. acs.org This is attributed to the nucleophilic attack of the cobalt carbonyl anion at the less sterically hindered carbon atom of the epoxide, which is activated by coordination to a Lewis acid. acs.orgresearchgate.net In the case of this compound, this would correspond to the attack at the methylene (B1212753) (-CH₂) carbon. This regioselective ring-opening is followed by migratory insertion of carbon monoxide and subsequent ring-closing to form the β-lactone. The result is the formation of a β-lactone with the quaternary carbon center adjacent to the carbonyl group.

Subsequent Transformations of Carbonylated Products to β-Hydroxy Esters

The β-lactone products derived from the carbonylation of this compound are versatile synthetic intermediates. nih.gov Their strained four-membered ring makes them susceptible to ring-opening by various nucleophiles. A particularly useful transformation is the conversion of these β-lactones into β-hydroxy esters. nih.gov

This conversion can be achieved by reacting the β-lactone with an alcohol, often in the presence of a catalyst. The alcohol acts as a nucleophile, attacking the carbonyl carbon of the β-lactone. This leads to the opening of the lactone ring and the formation of a β-hydroxy ester. The regioselectivity of this ring-opening is dictated by the nature of the β-lactone. Nucleophilic attack generally occurs at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. For the β-lactone derived from this compound, this would result in a β-hydroxy ester with the hydroxyl group on the tertiary carbon and the ester group attached to the adjacent methylene carbon.

Some catalytic systems can even effect a one-pot conversion of the epoxide to the β-hydroxy ester, where the initially formed β-lactone is immediately ring-opened by the alcohol present in the reaction mixture. doi.org

Mechanistic Insights into Carbon Monoxide Insertion Reactions

The mechanism of carbon monoxide insertion into epoxides catalyzed by bimetallic systems, such as [Lewis Acid]⁺[Co(CO)₄]⁻, has been the subject of detailed investigation. acs.orgnih.gov The generally accepted mechanism involves several key steps:

Epoxide Activation: The Lewis acidic component of the catalyst coordinates to the oxygen atom of the epoxide ring, activating it towards nucleophilic attack. researchgate.net

Nucleophilic Ring-Opening: The [Co(CO)₄]⁻ anion, a strong nucleophile, attacks one of the carbon atoms of the activated epoxide ring. acs.org As discussed previously, for this compound, this attack occurs regioselectively at the less sterically hindered methylene carbon. acs.org This step proceeds with inversion of stereochemistry at the site of attack.

Carbon Monoxide Insertion: A molecule of carbon monoxide then inserts into the newly formed cobalt-carbon bond. acs.org This is a migratory insertion step, resulting in an acyl-cobalt species.

Ring-Closing: The final step is an intramolecular nucleophilic attack of the oxygen atom (originally from the epoxide) onto the acyl-cobalt group. acs.orgnih.gov This displaces the cobalt catalyst and forms the four-membered β-lactone ring, regenerating the active catalytic species. acs.org

Radical-Mediated Transformations and Fragmentation Pathways of Substituted Oxiranes

The study of radical-mediated reactions of epoxides has gained increasing attention due to the potential for novel synthetic transformations. researchgate.netacs.org These reactions often involve the generation of a radical species from the epoxide, which can then undergo various subsequent reactions, including unimolecular decomposition.

Unimolecular Decomposition Reactions of Oxirane Radicals

Oxirane radicals, which can be generated from substituted oxiranes like this compound through processes such as hydrogen abstraction or electron transfer, are reactive intermediates that can undergo unimolecular decomposition. researchgate.netresearchgate.net The specific fragmentation pathways are dependent on the structure of the oxirane radical and the position of the radical center.

For a radical generated on the carbon backbone of a substituted oxirane, several decomposition pathways are possible. One common pathway is the cleavage of a carbon-carbon or carbon-oxygen bond of the oxirane ring. This ring-opening can lead to the formation of a more stable, open-chain radical species. The regioselectivity of this ring-opening is influenced by the stability of the resulting radical. For instance, cleavage of the C-C bond in the ring would lead to a biradical species, while cleavage of a C-O bond would result in an oxygen-centered radical and a carbon-centered radical.

Computational studies on simpler oxiranyl radicals have shown that ring-opening to form a vinoxy radical is a feasible decomposition pathway. nih.gov The energy barriers for these decomposition reactions are influenced by the substituents on the oxirane ring. nih.gov For more complex systems like the this compound radical, a multitude of isomerization and fragmentation pathways can be envisioned, similar to what has been studied for other complex alkyl radicals. umich.edu

Catalysis in the Synthesis and Transformation of 2 Hexyl 2 Methyloxirane

Catalytic Systems for the Formation of 2-Hexyl-2-methyloxirane

The formation of this compound, a 2,2-disubstituted terminal epoxide, can be achieved through the epoxidation of its corresponding alkene, 2-methyl-1-octene (B165369). Various catalytic systems have been developed to facilitate this transformation, ranging from metal-based catalysts to purely organic molecules, each offering distinct advantages in terms of reactivity and selectivity.

Metal-Based Catalysts in Epoxidation and Cyclization

Metal-based catalysts are widely employed in the epoxidation of alkenes due to their ability to activate oxidants and facilitate oxygen transfer. mdpi.comacs.org A variety of transition metals, including titanium, vanadium, manganese, and rhenium, have been shown to be effective for epoxidation reactions. tum.de For the synthesis of this compound from 2-methyl-1-octene, catalysts based on metals like titanium and zirconium have been investigated. For instance, titanosilicalite-1 (TS-1) in conjunction with sulfated zirconia has been shown to catalyze the epoxidation of 1-octene, a similar terminal alkene, with aqueous hydrogen peroxide. researchgate.net The presence of both octahedral zirconium and sulfate (B86663) species in these catalysts enhances the epoxidation rates. researchgate.net

The mechanism of metal-catalyzed epoxidation often involves the formation of a metal-peroxo or metal-hydroperoxo intermediate. nih.gov For titanium-containing polyoxometalates, the reaction with hydrogen peroxide yields a Ti-hydroperoxo species, which then transfers an oxygen atom to the alkene in the rate-determining step. nih.gov The coordination environment of the metal is crucial, with five-coordinate titanium sites showing higher activity. nih.gov

In addition to epoxidation, metal catalysts can also be involved in cyclization reactions to form epoxides. While less common for the direct synthesis of this compound, metal-catalyzed intramolecular cyclization of appropriate precursors can be a viable route.

Table 1: Metal-Based Catalysts in Alkene Epoxidation

| Catalyst System | Alkene Substrate | Oxidant | Key Findings |

|---|---|---|---|

| Titanosilicalite-1 (TS-1) / Sulfated Zirconia | 1-Octene | H₂O₂ | Enhanced epoxidation rates due to the presence of octahedral zirconium and sulfate species. researchgate.net |

| Ti(IV)-containing Polyoxometalates | Ethylene (B1197577) | H₂O₂ | Reaction proceeds via a Ti-hydroperoxo intermediate; five-coordinate Ti sites are more active. nih.gov |

| Methyltrioxorhenium (MTO) | 1-Octene, Styrene | H₂O₂ | Demonstrates high performance in the epoxidation of terminal and aromatic olefins. tum.de |

| Platinum(II) Complexes | 1-Octene | H₂O₂ | Kinetic studies suggest the involvement of two metal species in the oxygen-transfer step. acs.org |

Organic Catalysts in Stereoselective Epoxidation

In recent years, organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. nih.govuni-giessen.dersc.org For the stereoselective epoxidation of alkenes, several types of organic catalysts have been developed, offering an alternative to metal-based systems. organic-chemistry.org

One notable class of organocatalysts for epoxidation are ketones, such as 2,2,2-trifluoroacetophenone. organic-chemistry.org These catalysts, in the presence of an oxidant like hydrogen peroxide, can effectively epoxidize a variety of alkenes, including trisubstituted ones. organic-chemistry.org Another approach involves the use of hypervalent iodine reagents in conjunction with chiral organic molecules. princeton.edu For example, iodosobenzene (B1197198) can be used as the oxygen source in the presence of a chiral imidazolidinone catalyst to achieve enantioselective epoxidation. princeton.edu The reaction conditions, such as solvent and temperature, can significantly influence both the efficiency and the enantioselectivity of these organocatalytic epoxidations. princeton.edu

The development of organocatalytic methods for the synthesis of chiral epoxides is an active area of research, driven by the desire for environmentally benign and metal-free catalytic systems. rsc.org

Chiral Catalysts for Asymmetric Oxirane Synthesis

The synthesis of enantiomerically pure epoxides is of great importance, as they are versatile building blocks for the production of a wide range of chiral molecules. nih.govchiralpedia.comhilarispublisher.com Asymmetric catalysis, using chiral catalysts, is the most efficient method for achieving this. chiralpedia.com Several powerful chiral catalytic systems have been developed for the asymmetric epoxidation of alkenes.

The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols, utilizing a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate. wikipedia.orgorganic-chemistry.orgyoutube.com While highly effective for allylic alcohols, this method is not directly applicable to unfunctionalized alkenes like 2-methyl-1-octene. wikipedia.orgwikipedia.org

For unfunctionalized alkenes, the Jacobsen-Katsuki epoxidation provides a powerful solution. organic-chemistry.orgwikipedia.org This reaction employs a chiral manganese(III)-salen complex, commonly known as Jacobsen's catalyst, to achieve high enantioselectivities in the epoxidation of a variety of alkenes, including cis- and trisubstituted olefins. wikipedia.orgwikipedia.orgorganic-chemistry.org The catalyst's structure, featuring a chiral diamine backbone and bulky substituents on the salen ligand, creates a chiral environment that directs the oxygen transfer to one face of the alkene. wikipedia.orgorganic-chemistry.org

Another significant advancement is the Corey-Chaykovsky reaction, which can be rendered asymmetric through the use of chiral catalysts. For the synthesis of 2,2-disubstituted terminal epoxides like this compound, a catalytic asymmetric Corey-Chaykovsky epoxidation of the corresponding ketone (2-octanone) has been developed. nih.gov This method utilizes a heterobimetallic La-Li₃-BINOL complex to catalyze the reaction of the ketone with dimethyloxosulfonium methylide, affording the epoxide in high yield and enantioselectivity. nih.gov

Table 2: Chiral Catalysts for Asymmetric Epoxidation

| Reaction/Catalyst | Substrate Type | Key Features |

|---|---|---|

| Sharpless-Katsuki Epoxidation | Allylic Alcohols | Uses a Ti/chiral tartrate catalyst; highly enantioselective for this substrate class. wikipedia.orgorganic-chemistry.org |

| Jacobsen-Katsuki Epoxidation | Unfunctionalized Alkenes | Employs a chiral Mn(III)-salen complex; effective for cis- and trisubstituted olefins. organic-chemistry.orgwikipedia.org |

| Asymmetric Corey-Chaykovsky Epoxidation | Ketones | Utilizes a La-Li₃-BINOL complex for the epoxidation of ketones with a sulfur ylide. nih.gov |

| Chiral Iron Catalysts | Alkenes | An emerging area of research for asymmetric synthesis. nih.gov |

Catalytic Approaches to Ring-Opening Reactions of this compound

The synthetic utility of epoxides lies in their susceptibility to ring-opening reactions with a wide range of nucleophiles. Catalysts play a crucial role in controlling the regioselectivity and stereoselectivity of these transformations.

Ionic Liquid-Supported Catalysts for Selective Ring-Opening

Ionic liquids (ILs) are salts with low melting points that can serve as solvents and catalysts in chemical reactions. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to conventional organic solvents. In the context of epoxide ring-opening, ionic liquids can act as catalysts themselves or as supports for other catalytic species.

For instance, an effective epoxidation system for lipophilic alkenes has been developed using a manganese sulfate/bicarbonate catalyst in an ionic liquid at room temperature. organic-chemistry.org While this example pertains to epoxide formation, the principle of using ionic liquids to facilitate reactions involving epoxides is relevant. The ring-opening of oxiranes with various thiosilanes can be promoted by tetrabutylammonium (B224687) fluoride, a quaternary ammonium (B1175870) salt that shares characteristics with ionic liquids, acting as a catalyst. rsc.org This reaction proceeds smoothly and regioselectively. rsc.org The use of ionic liquid-supported catalysts can offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes.

Lewis Acid Catalysis in Nucleophilic Additions

Lewis acids are electron-pair acceptors that can activate electrophiles by coordinating to them. wikipedia.org In the context of epoxide chemistry, Lewis acids are widely used to catalyze the ring-opening of epoxides by nucleophiles. By coordinating to the oxygen atom of the oxirane ring, the Lewis acid polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack. wikipedia.org

A variety of Lewis acids, based on metals such as aluminum, boron, tin, and titanium, can be employed for this purpose. wikipedia.org The choice of Lewis acid can influence the regioselectivity of the ring-opening of unsymmetrical epoxides. For a 2,2-disubstituted epoxide like this compound, nucleophilic attack can occur at either the tertiary or the primary carbon atom. The use of a Lewis acid can favor attack at the more substituted carbon by stabilizing the developing positive charge in a carbocation-like transition state.

Chiral Lewis acids have also been developed to achieve enantioselective ring-opening of meso-epoxides or kinetic resolution of racemic epoxides. While this compound is chiral, the principles of Lewis acid catalysis are fundamental to its reactions with nucleophiles. For example, zirconium-based metal-organic frameworks (MOFs) have been shown to act as effective Lewis acid catalysts in various transformations. nih.gov These materials can be modified to tune their catalytic activity. nih.gov

Catalytic Carbonylation of this compound and Related Epoxides

The carbonylation of epoxides to β-lactones is a highly atom-economical reaction that has garnered significant interest. A prominent family of catalysts for this transformation is the bimetallic system of the type [Lewis Acid]⁺[Co(CO)₄]⁻. Research, notably from the Coates group, has extensively explored the use of these catalysts, which typically consist of a Lewis acidic metal complex cation and a cobalt tetracarbonyl anion. cornell.edusigmaaldrich.com

The generally accepted mechanism for this catalytic cycle begins with the coordination of the epoxide oxygen to the Lewis acidic metal center. This is followed by a nucleophilic attack of the cobalt tetracarbonyl anion on one of the epoxide's carbon atoms. sigmaaldrich.com For a 2,2-disubstituted epoxide like this compound, this ring-opening is a critical, turnover-limiting step. Subsequently, a rapid insertion of carbon monoxide into the cobalt-carbon bond occurs, followed by ring-closure to yield the β-lactone product and regenerate the active catalyst. sigmaaldrich.comresearchgate.net

One of the key challenges in the carbonylation of unsymmetrical epoxides is controlling the regioselectivity of the cobaltate attack. In the case of 2,2-disubstituted epoxides, the steric hindrance around the quaternary carbon generally directs the nucleophilic attack to the less substituted methylene (B1212753) carbon. This leads to the formation of a single regioisomer of the β,β-disubstituted β-lactone. researchgate.net

The choice of Lewis acid and the solvent system can significantly influence the reaction's efficiency. Weakly donating ethereal solvents have been found to be effective for the carbonylation of 2,2-disubstituted epoxides. researchgate.net While specific data for this compound is not extensively tabulated in single sources, the general conditions for related 2,2-disubstituted epoxides involve pressures of carbon monoxide ranging from atmospheric to several hundred psi and catalyst loadings of 0.5–2 mol%. sigmaaldrich.com

Below is a representative table illustrating the catalytic carbonylation of various epoxides to their corresponding β-lactones using [Lewis Acid]⁺[Co(CO)₄]⁻ type catalysts, which provides a framework for understanding the expected outcomes for this compound.

Table 1: Catalytic Carbonylation of Various Epoxides

| Epoxide Substrate | Catalyst System | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Propylene (B89431) Oxide | [(TPP)Al(THF)₂]⁺[Co(CO)₄]⁻ | 100 | 25 | 1 | >99 | sigmaaldrich.com |

| Cyclohexene Oxide | [(TPP)Al(THF)₂]⁺[Co(CO)₄]⁻ | 100 | 25 | 2 | >99 | sigmaaldrich.com |

| Styrene Oxide | [(TPP)Al(THF)₂]⁺[Co(CO)₄]⁻ | 100 | 25 | 3 | >99 | sigmaaldrich.com |

| trans-2-Butene Oxide | [Cr(salen)]⁺[Co(CO)₄]⁻ | 400 | 60 | 18 | 95 | acs.org |

| Isobutylene Oxide | [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻ | 850 | 90 | 24 | 92 | researchgate.net |

This table is representative of the types of catalytic systems and conditions used for epoxide carbonylation and is not specific to this compound.

Development of Recyclable Catalytic Systems for Oxirane Chemistry

A significant drawback of homogeneous catalysts, including the highly effective [Lewis Acid]⁺[Co(CO)₄]⁻ systems, is the difficulty in separating the catalyst from the reaction products, which hinders their industrial application and recyclability. To address this, substantial research has been dedicated to the development of heterogeneous and recyclable catalytic systems for epoxide transformations.

One approach involves immobilizing the active catalytic species onto a solid support. For instance, cobalt complexes have been supported on nanoparticles, which allows for easy recovery of the catalyst after the reaction. These nanoparticle-supported catalysts have demonstrated excellent activity and stability, with the ability to be reused multiple times without a significant loss of performance.

Another strategy is the creation of porous organic polymers (POPs) that incorporate the catalytic metal centers. These materials offer high surface areas and can be designed to have specific functionalities. For example, a Cr-phthalocyanine-based porous organic polymer has been shown to be an efficient and selective heterogeneous catalyst for the carbonylation of epoxides to lactones. The catalyst could be recovered and reused, and its activity could be regenerated by treating the spent catalyst with a cobaltate salt.

The development of recyclable catalysts extends beyond carbonylation to other transformations of oxiranes, such as their conversion with carbon dioxide to form cyclic carbonates. Bifunctional polystyrene-supported organocatalysts have been developed that are active at milder temperatures and can be easily recycled and reactivated. Similarly, metal-organic frameworks (MOFs) have been employed as heterogeneous catalysts for the cycloaddition of CO₂ to epoxides.

The table below summarizes different approaches to recyclable catalysts in oxirane chemistry, highlighting the diversity of strategies being pursued to enhance the sustainability of these chemical processes.

Table 2: Examples of Recyclable Catalytic Systems in Oxirane Chemistry

| Catalytic System | Transformation | Key Features | Reusability | Reference |

|---|---|---|---|---|

| Nanoparticle-supported Cobalt | Quinoxaline synthesis from 1,2-diamines and epoxides | Mild reaction conditions, high stability | Reused at least 10 times without loss of activity | |

| Porous Organic Polymer with Cr-phthalocyanine | Epoxide carbonylation to lactones | Heterogeneous, selective for mono-carbonylation | Recyclable with regeneration | |

| Polystyrene-supported Organocatalyst | Epoxide and CO₂ to cyclic carbonates | Active at low temperatures (45 °C) | Easily recycled and reactivated | |

| Metal-Organic Frameworks (e.g., Gd-MOF) | Cycloaddition of CO₂ to epoxides | Heterogeneous, used with quaternary ammonium salts | Recyclable | |

| Polysiloxane-encapsulated Metal Nanoparticles | Alkyne functionalization | Heterogeneous, effective for various reactions | Reusable with minimal impact on yield | mdpi.com |

These advancements in recyclable catalytic systems are crucial for making the synthesis and transformation of compounds like this compound more economically viable and environmentally friendly. mdpi.com

Analytical Methodologies for the Characterization and Monitoring of 2 Hexyl 2 Methyloxirane

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the structural analysis of 2-hexyl-2-methyloxirane, offering detailed insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including this compound. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides extensive information about the molecular framework, connectivity, and stereochemistry. weebly.comwpmucdn.com

Both ¹H and ¹³C NMR are employed to characterize oxirane-containing compounds. ismrm.org In the ¹H NMR spectrum of an epoxide, the protons on the oxirane ring typically appear in a distinct region, generally between 2.5 and 3.5 ppm. libretexts.org For this compound, the methylene (B1212753) (CH₂) protons of the epoxide ring are diastereotopic, meaning they are chemically non-equivalent and will thus exhibit separate signals with complex splitting patterns. libretexts.org

¹³C NMR spectroscopy provides complementary information, with the carbon atoms of the epoxide ring resonating in the range of 40-60 ppm. libretexts.org For instance, in the related compound 2-methyloxirane, the epoxide carbons appear at 47.9 ppm (CH₂) and 48.2 ppm (CH). libretexts.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the precise connectivity between protons and carbons, confirming the placement of the hexyl and methyl groups on the oxirane ring. weebly.comyoutube.com These advanced experiments help to resolve complex spectra and provide unambiguous structural assignments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxirane CH₂ | ~2.5 - 2.8 (diastereotopic) | ~50 - 55 |

| Oxirane C (quaternary) | - | ~58 - 62 |

| Oxirane-adjacent CH₂ (hexyl) | ~1.4 - 1.6 | ~35 - 40 |

| Methyl group (on oxirane) | ~1.2 - 1.4 | ~20 - 25 |

| Other hexyl CH₂ groups | ~1.2 - 1.4 | ~22 - 32 |

| Terminal CH₃ (hexyl) | ~0.8 - 0.9 | ~14 |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net For this compound, IR spectroscopy is primarily used to confirm the presence of the characteristic oxirane (epoxide) ring. The key feature of the epoxy monomer is the oxirane functional group, a three-membered ring composed of two carbon atoms and one oxygen atom. core.ac.uk

Epoxides exhibit several characteristic absorption bands in the IR spectrum. The asymmetric ring stretching, often referred to as the C-O-C stretch, typically appears as a band in the 1280–1230 cm⁻¹ region. spectroscopyonline.comresearchgate.net Additionally, two other prominent bands associated with the epoxy ring are found between 950–810 cm⁻¹ and 880–750 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the hydrogens attached to the epoxy ring can sometimes be observed around 3050 cm⁻¹. core.ac.uk The presence of the long alkyl (hexyl) chain will be evidenced by strong C-H stretching absorptions in the 2850-2960 cm⁻¹ range and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Epoxide Ring | Asymmetric C-O-C Stretch | 1280 - 1230 spectroscopyonline.comresearchgate.net | Medium-Strong |

| Epoxide Ring | Ring "Breathing" | 950 - 810 spectroscopyonline.com | Strong |

| Epoxide Ring | Ring Deformation | 880 - 750 spectroscopyonline.com | Strong |

| Alkyl C-H | Stretch | 2850 - 2960 | Strong |

| Alkyl CH₂ | Bend (Scissoring) | ~1465 | Medium |

| Alkyl CH₃ | Bend (Asymmetric) | ~1450 | Medium |

| Alkyl CH₃ | Bend (Symmetric) | ~1375 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. brjac.com.br For this compound (C₉H₁₈O), the molecular weight is 142.24 g/mol . chemsynthesis.com In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), which can then break apart into smaller, charged fragments.

The fragmentation of aliphatic epoxides is influenced by the position of the oxirane ring and the attached alkyl chains. Cleavage of the carbon-carbon bonds adjacent to the oxygen atom (alpha-cleavage) is a common fragmentation pathway for ethers and epoxides. libretexts.org For this compound, this could involve the loss of the hexyl radical (C₆H₁₃·, mass 85) or the methyl radical (CH₃·, mass 15). The fragmentation pattern will show clusters of peaks that are 14 mass units apart, which is characteristic of the sequential loss of CH₂ groups from the alkyl chain. libretexts.org Chemical ionization (CI) mass spectrometry can also be applied, which is a softer ionization technique that often results in a more abundant protonated molecular ion [M+H]⁺ and less fragmentation, aiding in the definitive determination of the molecular weight. acs.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragment Lost |

| 142 | [C₉H₁₈O]⁺· | Molecular Ion |

| 127 | [C₈H₁₅O]⁺ | CH₃· |

| 99 | [C₆H₁₁O]⁺ | C₂H₅· |

| 85 | [C₅H₉O]⁺ | C₃H₇· |

| 71 | [C₄H₇O]⁺ | C₄H₉· |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | C₅H₁₁· or C₅H₁₁O· |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | C₇H₁₅· or C₆H₁₁O· |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. rsc.orgnih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. diva-portal.org The volatility of this compound makes it an ideal candidate for GC analysis.

When coupled with a mass spectrometer (GC-MS), this technique becomes exceptionally powerful. brjac.com.br GC separates the individual components of a mixture, and the MS provides identification based on their unique mass spectra. neptjournal.com This combination allows for both the qualitative identification and quantitative analysis of this compound, even in complex matrices. rsc.org The use of high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap systems, can further enhance the accuracy of identification. copernicus.orgcsic.es For quantitative analysis, a calibration curve is typically generated using standards of known concentration. diva-portal.org

While GC is often preferred for volatile oxiranes, High-Performance Liquid Chromatography (HPLC) serves as a valuable complementary technique, particularly for monitoring the progress of reactions involving this compound. astm.org HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

HPLC is especially useful for analyzing reaction mixtures that may contain non-volatile starting materials, reagents, or products alongside the epoxide. mdpi.com For instance, in an epoxidation reaction, HPLC can be used to simultaneously monitor the consumption of the starting alkene and the formation of the this compound product. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as methanol/water or acetonitrile (B52724)/water), is a common mode for separating such compounds. astm.orgnih.gov Detection can be achieved using various detectors, though since simple aliphatic epoxides lack a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector may be employed. nih.govmdpi.com Coupling HPLC with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity for identification and quantification. nih.gov In some cases, derivatization of the epoxide may be performed to introduce a UV-absorbing or fluorescent tag, thereby improving detection limits. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of chiral compounds like this compound is essential, particularly in asymmetric synthesis where the production of a single enantiomer is desired. heraldopenaccess.us Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a primary method for resolving and quantifying enantiomers. pnas.orglibretexts.org

The successful separation of enantiomers relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For epoxides, particularly 2,2-disubstituted terminal epoxides, polysaccharide-based CSPs have proven effective. mdpi.comresearchgate.net These are often derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support.

In a study on the catalytic asymmetric epoxidation of various ketones to produce 2,2-disubstituted terminal epoxides, chiral HPLC was used to determine the enantiomeric excess of the products. nih.gov The specific conditions for analogous compounds provide a strong basis for developing a method for this compound.

Table 1: Exemplary Chiral HPLC Conditions for Analysis of 2,2-Disubstituted Terminal Epoxides Data derived from studies on analogous compounds. nih.gov

| Parameter | Details |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Columns | Chiralcel OD-H, Chiralcel OJ-H, Chiralpak AD-H, Chiralpak AS-H |

| Mobile Phase | Hexane (B92381) / Isopropanol (B130326) mixtures |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Analyte Type | 2,2-Aryl- and 2-Alkyl-2-methyl-substituted terminal epoxides |

The choice of the specific column and the ratio of hexane to isopropanol in the mobile phase are critical and must be optimized for this compound to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.org

Advanced Analytical Approaches for Trace Analysis and Reaction Monitoring

Detecting minute quantities of this compound is vital for environmental monitoring, process control, and purity assessment of final products. Epoxides can be challenging to analyze at trace levels due to their potential for ring-opening reactions and, for some, a lack of a strong chromophore for UV detection. nih.gov

To overcome these challenges, derivatization is a common strategy. This involves reacting the epoxide with a reagent to form a stable derivative that is more easily detected. A robust reversed-phase HPLC (RP-HPLC) method has been developed for the quantitation of low levels of epoxides. nih.gov This method involves derivatizing the epoxide with N,N-diethyldithiocarbamate (DTC) in a buffered aqueous solution. The resulting stable ester of DTC can be readily analyzed by RP-HPLC with UV detection. nih.gov This approach is suitable for monitoring the stability of epoxides in various media. nih.gov

Table 2: HPLC Method for Trace Analysis of Epoxides via Derivatization Based on a general method for epoxides. nih.gov

| Step | Description |

| Derivatization | Reaction of the epoxide with a 100- to 1,000-fold excess of N,N-diethyldithiocarbamate (DTC) at 60 °C for 20 min at neutral pH. |

| Quenching | Acidification to pH 2 with orthophosphoric acid to decompose unreacted DTC. |

| Analysis | Injection of an aliquot of the derivatized sample into an RP-HPLC system. |

| Column | Supelcosil LC-18-S (150 x 4.6-mm) or equivalent C18 column. |

| Mobile Phase | 40% (v/v) acetonitrile in water. |

| Flow Rate | 1.0 mL/min. |

| Detection | UV at 278 nm. |

| Sensitivity | Detection limits as low as 5 pmol of the analyte have been reported. nih.gov |

This derivatization and analysis method can be adapted for reaction monitoring. By taking aliquots from a reaction mixture at various time points and subjecting them to this procedure, one can accurately track the consumption or formation of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for reaction monitoring, offering both separation and structural identification of components in a mixture, which is particularly useful for identifying reactants, products, and potential byproducts simultaneously. diva-portal.org

Computational Chemistry Investigations of 2 Hexyl 2 Methyloxirane Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory) Applied to Oxiranes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in studying the chemistry of oxiranes. researchgate.netresearchgate.net DFT methods are favored for their balance of computational cost and accuracy, making them suitable for analyzing the geometry, electronic structure, and reaction mechanisms of epoxide systems. researchgate.netresearchgate.net Various DFT functionals, such as B3LYP and M05-2X, have been successfully employed to investigate the ring-opening reactions of epoxides, providing results that correlate well with experimental data. researchgate.netrsc.org

These computational approaches allow for the optimization of molecular geometries and the calculation of electronic properties. researchgate.net For instance, DFT calculations can elucidate how substituents on the oxirane ring influence its stability and reactivity. nih.gov Studies on various epoxides have shown that these calculations can accurately model the effects of electron-donating or electron-withdrawing groups on the ring's bonds and charge distribution. acs.org The insights gained from DFT studies on simpler asymmetric epoxides, such as 1,2-epoxy-2-methylpropane (isobutylene oxide) or propylene (B89431) oxide, provide a robust framework for understanding the behavior of more complex structures like 2-hexyl-2-methyloxirane. researchgate.netresearchgate.netunicamp.br

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical studies are crucial for elucidating the detailed mechanisms and kinetics of oxirane reactions, most notably the ring-opening process. This reaction is highly sensitive to the conditions, proceeding through different pathways in the presence of acids or bases. researchgate.netlibretexts.org

A potential energy surface (PES) is a conceptual and mathematical map that describes the potential energy of a collection of atoms as a function of their geometric arrangement. iupac.org For a chemical reaction, the PES illustrates the energy landscape, connecting reactants, transition states, intermediates, and products. iupac.org By mapping the PES for an oxirane transformation, such as its ring-opening, chemists can identify the most energetically favorable reaction pathway. unicamp.briupac.org The surface reveals the valleys corresponding to stable species (reactants and products) and the mountain passes that represent the transition states—the highest energy points on the lowest energy path between reactants and products. nobelprize.org Computational methods can trace the Intrinsic Reaction Coordinate (IRC) on this surface, which confirms that a calculated transition state correctly connects the desired reactants and products. unicamp.br

A key goal of computational reaction studies is to locate and characterize the transition state (TS) structure and determine its energy relative to the reactants, known as the activation energy (ΔE‡). rsc.org For the ring-opening of an asymmetric epoxide like this compound, there are two potential sites of nucleophilic attack: the tertiary carbon (Cα, bonded to both the methyl and hexyl groups) and the secondary carbon (Cβ, part of the CH2 group).

Under basic or nucleophilic conditions, the reaction proceeds via an S_N_2 mechanism. wikipedia.orgmasterorganicchemistry.com Computational models show a transition state where the nucleophile attacks the less sterically hindered carbon atom (Cβ). researchgate.netchemistrysteps.com

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack has significant S_N_1 character. unicamp.brmasterorganicchemistry.com The transition state involves the breaking of the C-O bond at the more substituted carbon (Cα), which can better stabilize the developing positive charge. chemistrysteps.commasterorganicchemistry.com The activation strain model, a computational analysis tool, confirms that under acidic conditions, attacking the more substituted carbon involves less destabilizing strain energy as the molecule moves towards the transition state. researchgate.net

The following table presents calculated activation energies for the ring-opening of a model asymmetric epoxide, 2,2-dimethyloxirane, which is structurally analogous to the substituted ring of this compound.

| Reaction Condition | Nucleophile | Site of Attack | Calculated Activation Energy (ΔE‡, kcal/mol) | Reference |

|---|---|---|---|---|

| Basic | OH- | Cα (more substituted) | 24.3 | researchgate.net |

| Basic | OH- | Cβ (less substituted) | 21.9 | researchgate.net |

| Acidic (protonated epoxide) | H2O | Cα (more substituted) | 15.4 | researchgate.net |

| Acidic (protonated epoxide) | H2O | Cβ (less substituted) | 19.6 | researchgate.net |

Data is for the model compound 2,2-dimethyloxirane, calculated at the OLYP/TZ2P level of theory. The Cα refers to the quaternary carbon and Cβ to the CH2 carbon.

Computational chemistry provides a robust framework for predicting the regioselectivity of epoxide ring-opening reactions. eurekaselect.comresearchgate.net The general rules, which are strongly supported by theoretical models, are as follows:

Basic/Nucleophilic Conditions : The reaction proceeds via an S_N_2 mechanism, and the nucleophile attacks the sterically least hindered carbon atom. libretexts.orgchemistrysteps.com For this compound, this would be the Cβ carbon. Activation strain models show this preference is driven by lower steric (Pauli) repulsion at the less substituted site. researchgate.net

Acidic Conditions : The reaction has significant S_N_1 character, and the nucleophile attacks the more substituted carbon atom that can better stabilize the partial positive charge of the transition state. libretexts.orgchemistrysteps.com For this compound, this would be the tertiary Cα carbon. masterorganicchemistry.com

This regioselectivity can be rationalized by analyzing the electronic structure, particularly the Lowest Unoccupied Molecular Orbital (LUMO). In a neutral epoxide, the LUMO (typically a σ* C-O orbital) has a larger coefficient on the less substituted carbon. ic.ac.uk However, upon protonation under acidic conditions, the LUMO's character shifts, and the σ* orbital involving the more substituted carbon becomes lower in energy, directing the nucleophilic attack to that site. ic.ac.uk

The stereochemistry of the reaction is also predictable. Both acid- and base-catalyzed ring-openings are S_N_2-type reactions in that they proceed via backside attack, leading to an inversion of configuration at the carbon center that is attacked. chemistrysteps.commasterorganicchemistry.com

| Reaction Condition | Governing Factor | Predicted Site of Attack in this compound | Mechanism Type |

|---|---|---|---|

| Basic (e.g., RO-) | Steric Hindrance | Cβ (Secondary Carbon) | SN2 |

| Acidic (e.g., H3O+) | Carbocation-like Transition State Stability | Cα (Tertiary Carbon) | SN1-like |

Molecular Modeling and Conformational Analysis of this compound

While specific computational studies focusing exclusively on the conformational analysis of this compound are not prevalent in the literature, the principles of molecular modeling can be readily applied. slideshare.net Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nobelprize.org For a molecule with a flexible alkyl chain like this compound, a multitude of conformations exist due to rotation around the C-C single bonds of the hexyl group. sapub.org

Electronic Structure Analysis and Reactivity Descriptors

Analysis of the electronic structure provides fundamental insights into a molecule's reactivity. researchgate.net In this compound, the electron-donating nature of the methyl and hexyl groups influences the properties of the epoxide ring. These alkyl groups increase the electron density on the tertiary carbon (Cα), which contributes to the stability of the carbocation-like transition state in acid-catalyzed ring openings. nih.govmasterorganicchemistry.com

Computational chemistry offers a suite of reactivity descriptors derived from DFT to quantify these effects. nih.gov The Fukui function is a prominent example, which identifies the sites in a molecule most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgfaccts.de

The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack). For an epoxide, the f+ values are expected to be largest on the ring carbons, identifying them as the primary electrophilic sites. faccts.de

The function f-(r) indicates the propensity to donate an electron (electrophilic attack). The f- value would be highest on the lone pairs of the oxygen atom, confirming its role as the nucleophilic/basic center of the molecule. faccts.de

Natural Bond Orbital (NBO) analysis is another powerful tool. researchgate.net It translates the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. southampton.ac.uk NBO analysis can quantify the hybridization of atoms and the energies of orbital interactions. For an epoxide ring-opening, it can model the crucial interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the epoxide. ic.ac.uk This LUMO is typically the antibonding σ* orbital of one of the C-O bonds. The energy and localization of this σ* orbital dictate the regioselectivity of the reaction. ic.ac.uk

| Atom/Site | Descriptor | Predicted Reactivity | Rationale |

|---|---|---|---|

| Epoxide Oxygen | High f- value, High NBO lone pair energy | Nucleophilic / Basic | Site of protonation in acid-catalyzed reactions. |

| Cα (Tertiary Carbon) | High f+ value (especially upon protonation) | Electrophilic | Site of attack under acidic conditions due to stabilization of positive charge. |

| Cβ (Secondary Carbon) | High f+ value | Electrophilic | Site of attack under basic conditions due to lower steric hindrance. |

Advanced Applications of 2 Hexyl 2 Methyloxirane in Organic Synthesis

2-Hexyl-2-methyloxirane as a Chiral Building Block in Complex Molecule Synthesis

The utility of this compound as a chiral building block stems from its ability to undergo highly specific transformations, enabling the construction of enantiomerically pure compounds that are pivotal in pharmaceuticals and natural product synthesis. acs.orgwikipedia.orgchim.it The inherent reactivity of the epoxide ring, coupled with the steric and electronic influence of its substituents, dictates the outcome of its reactions, allowing chemists to forge complex stereocenters with precision.

The conversion of epoxides into four-membered β-lactone rings represents a powerful synthetic transformation. For this compound, this can be achieved through regioselective carbonylation, a reaction often catalyzed by transition metal complexes. Specifically, cobalt-based catalysts, such as those in combination with a Lewis acid, have proven effective for the carbonylation of substituted epoxides. nih.govnih.govresearchgate.net In this process, carbon monoxide is inserted into the carbon-oxygen bond of the epoxide. For a trisubstituted epoxide like this compound, the insertion is highly regioselective, typically occurring at the less sterically hindered C-O bond, leading to the formation of β,β-disubstituted-β-lactones. The reaction proceeds with inversion of stereochemistry at the site of carbonyl insertion.

Furthermore, this compound is a direct precursor to β-hydroxy esters through ring-opening with an appropriate carbon nucleophile. The Reformatsky reaction, for instance, involves the use of an α-halo ester and zinc to generate an organozinc enolate. wikipedia.org This enolate can then open the epoxide ring, attacking the tertiary carbon to yield a β-hydroxy ester after an acidic workup. organic-chemistry.orgresearchgate.net Alternatively, lithium enolates of esters can be used to open the epoxide ring, providing another reliable route to this important class of compounds.

Table 1: Synthesis of β-Lactones and β-Hydroxy Esters from this compound

| Product Class | Reagents | Catalyst/Promoter | Key Transformation |

| β-Lactone | Carbon Monoxide (CO) | [Lewis Acid]⁺[Co(CO)₄]⁻ | Carbonyl insertion into the C-O bond |

| β-Hydroxy Ester | Ethyl bromoacetate, Zn | None (Reformatsky) | Nucleophilic ring-opening by zinc enolate |

| β-Hydroxy Ester | Lithium diisopropylamide (LDA), Ethyl acetate | None | Nucleophilic ring-opening by lithium enolate |

The ring-opening of this compound is a cornerstone of its application, providing access to a wide array of chiral alcohols and diols. The regioselectivity of this reaction is highly dependent on the reaction conditions. Under basic or neutral conditions, nucleophilic attack (SN2) occurs preferentially at the less substituted carbon atom, a process governed by sterics. However, due to the presence of two substituents on one carbon and one on the other, this differentiation is less pronounced than in terminal epoxides.

Conversely, under acidic conditions, the reaction proceeds through a mechanism with SN1 character. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon (the tertiary center), which can better stabilize the developing positive charge. youtube.com This control over regioselectivity is synthetically powerful.